N-(2,2-Dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride
Description
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-11-7-8-14-13(9-11)12-5-4-6-15(17(12)19-14)18-10-16(20-2)21-3;/h7-9,15-16,18-19H,4-6,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFKFXTZCBGWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2-Dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C17H25N2O2
- Molecular Weight: 289.39 g/mol
- CAS Number: 1182763-70-7
Pharmacological Properties
Carbazole derivatives have been extensively studied for their pharmacological activities. The specific compound this compound exhibits several notable biological activities:
-
Antitumor Activity :
- Studies indicate that carbazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, related compounds have shown significant cytotoxic effects against lung carcinoma (A549) and glioma (C6) cell lines with IC50 values indicating potent activity at low concentrations .
- Neuroprotective Effects :
- Antimicrobial Activity :
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Enzymatic Activity : Some studies suggest that carbazole derivatives may inhibit key enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : Compounds have been found to affect various signaling pathways related to cell survival and apoptosis, such as inhibiting STAT3 activation which is linked to tumorigenesis .
Study on Antitumor Activity
In a study conducted by Sharma et al., several N-substituted carbazoles were synthesized and evaluated for their antitumor activity against A549 and C6 cell lines. Among the tested compounds:
- Compound A showed an IC50 of 5.9 µg/mL against C6 cells.
- Compound B exhibited an IC50 of 25.7 µg/mL against A549 cells.
These findings suggest that structural modifications in the carbazole framework can significantly enhance anticancer activity.
Neuroprotective Study
Another significant study explored the neuroprotective effects of a series of carbazole derivatives on HT22 neuronal cells subjected to oxidative stress. Notably:
- Compound C demonstrated significant neuroprotection at concentrations as low as 3 µM.
This suggests that specific substitutions on the carbazole nucleus can confer protective effects against neurotoxic agents.
Data Table of Biological Activities
| Activity Type | Assessed Compounds | Target Cells/Strains | IC50/Zone of Inhibition |
|---|---|---|---|
| Antitumor | Compound A | A549 | 25.7 µg/mL |
| Antitumor | Compound B | C6 | 5.9 µg/mL |
| Neuroprotective | Compound C | HT22 | 3 µM |
| Antimicrobial | Various N-substituted | S. aureus, E. coli | Inhibition zone: 11.1–24 mm at 50 µg/mL |
Scientific Research Applications
Medicinal Chemistry
Anticancer Potential
Research has indicated that derivatives of carbazole compounds exhibit anticancer properties. N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride has been studied for its potential to inhibit cancer cell proliferation. A study highlighted that carbazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
Neuroprotective Effects
The compound’s structure suggests potential neuroprotective effects. Research into similar carbazole derivatives has shown promise in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property is crucial for developing therapeutic agents for conditions like Alzheimer's and Parkinson's diseases .
Materials Science
Non-linear Optical Materials
The unique molecular structure of this compound makes it a candidate for non-linear optical (NLO) applications. Studies have demonstrated that compounds with carbazole moieties possess significant second-order NLO properties. For instance, one study reported that the β tensor of related compounds was significantly higher than that of conventional NLO materials like urea, indicating their potential use in optical devices .
Theoretical Studies
Computational Chemistry
Theoretical studies using Density Functional Theory (DFT) have been conducted to understand the electronic structure and properties of this compound. These studies provide insights into the stability and reactivity of the compound under various conditions. The computational analysis has revealed conformational preferences and potential reaction pathways that could be exploited for further synthetic applications .
Summary of Key Findings
| Application Area | Details |
|---|---|
| Medicinal Chemistry | - Anticancer properties: Induces apoptosis in cancer cells. - Neuroprotective effects: Reduces oxidative stress. |
| Materials Science | - Non-linear optical applications: High β tensor compared to traditional materials. |
| Theoretical Studies | - DFT studies provide insights into electronic structure and reactivity. |
Case Studies
-
Anticancer Activity Study
A study published in a peer-reviewed journal investigated the anticancer activity of carbazole derivatives, including this compound. The results indicated a significant reduction in cell viability in various cancer cell lines. -
NLO Properties Investigation
Research focused on the synthesis and characterization of NLO materials derived from carbazole structures demonstrated that compounds similar to this compound exhibit promising NLO properties suitable for photonic applications. -
Computational Analysis
A detailed computational study explored the conformational dynamics and electronic properties of the compound using DFT methods. The findings suggested optimal conditions for synthesizing derivatives with enhanced biological activity.
Comparison with Similar Compounds
N-(3,4-Dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA)
- Structural Differences: DMPCA features a 3,4-dimethoxyphenethyl side chain instead of the 2,2-dimethoxyethyl group in the target compound.
- Biological Activity: DMPCA suppresses bladder cancer progression by inhibiting the YAP1/TAZ pathway via LATS1 kinase activation. It reduces tumor growth in vitro and in mouse xenografts, with IC₅₀ values in the low micromolar range .
- Mechanistic Insight: The dimethoxyphenethyl group in DMPCA likely enhances target binding affinity to kinases or transcriptional coactivators like YAP1/TAZ.
N-Benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride
- Biological Implications : While specific data are unavailable, benzyl-substituted carbazoles often exhibit neuroactive or antimicrobial properties. The hydrochloride salt in both compounds improves solubility, but the dimethoxyethyl variant’s ether oxygens may engage in hydrogen bonding, a feature absent in the benzyl analog .
AL682 [(R)-N-(4-Bromophenethyl)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine]
- Structural Differences : AL682 incorporates a 4-bromophenethyl side chain and a 6-chloro substitution on the carbazole core. Halogen atoms enhance lipophilicity and may influence halogen bonding with biological targets .
- Activity : AL682 demonstrates antimicrobial activity by blocking cell wall synthesis. The 6-chloro group likely alters electronic properties, while the bromophenethyl chain may enhance target affinity compared to the dimethoxyethyl group in the target compound .
Structure-Activity Relationship (SAR) Trends
Substituent Effects on Bioactivity
- Polar vs. Nonpolar Side Chains: Polar groups (e.g., dimethoxyethyl) improve solubility but may reduce membrane permeability. Aromatic or halogenated side chains (e.g., DMPCA, AL682) enhance target binding but increase molecular weight and logP .
- Core Modifications : 6-Methyl substitutions (target compound, DMPCA) may stabilize carbazole conformation, while 6-chloro (AL682) introduces electronegativity, affecting electronic interactions with targets .
Impact of Salt Formation
- The hydrochloride salt in the target compound and its benzyl analog enhances solubility, critical for intravenous or oral administration.
Pharmacological and Mechanistic Insights
- Anticancer Potential: DMPCA’s efficacy via YAP1/TAZ suppression suggests that the target compound, with its similar carbazole core, may share mechanistic pathways. The dimethoxyethyl group could modulate kinase selectivity or off-target effects compared to DMPCA’s phenethyl chain .
- Antimicrobial Activity : AL682’s halogenated structure highlights the role of lipophilic substituents in disrupting microbial membranes or enzymes. The target compound’s polar side chain may limit such activity unless paired with complementary substitutions .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including carbazole core formation followed by functionalization. Optimization can be achieved via Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent, catalyst). Computational reaction path searches using quantum chemical calculations can narrow optimal conditions, reducing trial-and-error approaches . For example, feedback loops integrating experimental data into computational models (e.g., via ICReDD’s methodology) enhance efficiency in identifying high-yield pathways .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
Advanced hyphenated techniques such as HPLC-MS and NMR spectroscopy (e.g., 2D-COSY, HSQC) are critical. Separation technologies (e.g., high-resolution chromatography) ensure purity validation, while spectroscopic methods confirm stereochemical details . Mass spectrometry with collision-induced dissociation (CID) can resolve fragmentation patterns unique to the carbazole-amine scaffold.
Q. How does the carbazole core influence physicochemical properties, and what methods study these effects?
The carbazole moiety contributes to lipophilicity and π-π stacking behavior. Solubility assays (e.g., shake-flask method) and molecular dynamics simulations assess hydrophobicity. Spectroscopic titration (e.g., UV-Vis for charge-transfer interactions) and thermal analysis (DSC/TGA) evaluate stability .
Advanced Research Questions
Q. How can computational chemistry predict reactivity in novel reaction environments?
Quantum mechanical/molecular mechanical (QM/MM) simulations model reaction pathways under varying conditions (e.g., solvent polarity, pH). Software tools (e.g., Gaussian, ORCA) enable virtual screening of transition states, while machine learning algorithms correlate computational descriptors (e.g., Fukui indices) with experimental outcomes . For instance, ICReDD’s approach combines computation and data science to prioritize synthetic routes .
Q. What strategies resolve discrepancies between theoretical predictions and pharmacological data?
Contradictions arise from oversimplified models (e.g., ignoring solvation effects). Multi-parametric validation is essential:
- Replicate experiments under controlled conditions (e.g., inert atmosphere).
- Use DoE to isolate confounding variables (e.g., trace impurities) .
- Apply cheminformatics to cross-validate computational predictions with in vitro/in vivo data . For example, in leucine-regulated zoospore studies, iterative experimental redesign resolved mechanistic ambiguities .
Q. How can multi-omics approaches elucidate the compound’s biochemical pathways?
Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map interactions. For instance:
- Network pharmacology identifies target proteins (e.g., kinases) via STRING or KEGG databases.
- CRISPR-Cas9 knockout models validate pathway relevance .
- Isothermal titration calorimetry (ITC) quantifies binding affinities for key targets.
Q. What advanced reactor designs improve scalability while maintaining stereoselectivity?
Continuous-flow reactors with real-time monitoring (e.g., in-line FTIR) enhance reproducibility. Membrane technologies (e.g., nanofiltration) separate intermediates efficiently, minimizing side reactions . Computational fluid dynamics (CFD) models optimize mixing and heat transfer in scaled-up systems .
Methodological Considerations
- Experimental Design : Prioritize fractional factorial designs (DoE) to screen critical variables before full optimization .
- Data Contradictions : Use Bayesian statistical models to weigh conflicting data, incorporating uncertainty quantification .
- Safety Protocols : Adhere to Chemical Hygiene Plans for advanced labs, including 100% safety exam compliance for hazardous intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
